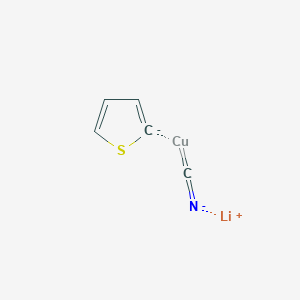

2-チエニルシアノ銅(I)リチウム溶液

説明

Synthesis Analysis

The synthesis of lithium 2-thienylcyanocuprate involves the reaction between copper(I) cyanide and corresponding organolithium compounds. This process yields 'lower order' lithium cyanocuprates with distinct molecular structures featuring four-membered Li2N2 rings, indicative of the unique synthetic route and structural foundation of lithium 2-thienylcyanocuprates (Eaborn et al., 2002).

Molecular Structure Analysis

X-ray analysis and theoretical calculations confirm the aromatic, delocalized cyclopentadienide-type structure of lithium compounds related to 2-thienylcyanocuprate. These structures demonstrate the delocalized aromatic nature and the eta5-coordination of the Li+ cation, revealing insights into the molecular structure and aromaticity of these compounds (Lee et al., 2005).

Chemical Reactions and Properties

Lithium 2-thienylcyanocuprate participates in direct formation and reactions with highly reactive zero-valent copper complexes, enabling the formation of allylic organocopper reagents. This highlights its reactivity and utility in facilitating cross-couplings with electrophiles, demonstrating its significant chemical reactions and properties (Klein & Rieke, 1992).

Physical Properties Analysis

While specific studies directly addressing the physical properties of lithium 2-thienylcyanocuprate were not identified, related organolithium and organocuprate compounds exhibit properties such as solution behavior varying by solvent polarity, structural changes based on temperature, and crystallization forms. These aspects provide indirect insights into the physical properties likely relevant to lithium 2-thienylcyanocuprate.

Chemical Properties Analysis

The chemical properties of lithium 2-thienylcyanocuprate can be inferred from its reactions, such as those involving allylic organocopper reagents and the net retention of configuration in reactions with 4-tosyloxy-L-prolines. These reactions underscore its chemical versatility and the stereochemical outcomes it can promote in organic synthesis (Thottathil & Moniot, 1986).

科学的研究の応用

有機金属試薬

2-チエニルシアノ銅(I)リチウム溶液は有機金属化合物です . 有機金属化合物は、合成化学の分野で広く試薬として使用されています . それらはさまざまな化学反応に関与することができ、化学者が複雑な分子を合成するための汎用性の高いツールを提供します .

触媒

2-チエニルシアノ銅(I)リチウム溶液のような有機金属化合物は、特定の化学反応で触媒としても役立ちます . 触媒とは、プロセスで消費されることなく化学反応を加速できる物質です .

前駆体材料

2-チエニルシアノ銅(I)リチウム溶液は、さまざまな産業用途で前駆体材料として使用できます . 前駆体材料とは、化学変化を受けて別の物質を生成する物質です .

薄膜堆積

材料科学の分野では、2-チエニルシアノ銅(I)リチウム溶液を薄膜堆積プロセスで使用できます . 薄膜は、ナノメートルの端数から数マイクロメートルの厚さまである材料の層です。 それらは、半導体デバイス、太陽電池、磁気記憶媒体など、さまざまな用途で使用されています .

医薬品

Safety and Hazards

Lithium 2-thienylcyanocuprate solution is classified as a flammable liquid (Category 2), and it can cause acute toxicity if ingested (Category 4). It can also cause eye irritation (Category 2A) and may be carcinogenic (Category 2). It can cause specific target organ toxicity after a single exposure, affecting the respiratory system (Category 3) .

作用機序

Mode of Action

It’s known to be a useful reagent for the preparation of higher-order cuprates , which suggests that it may participate in complex chemical reactions.

Biochemical Pathways

Given its role in the preparation of higher-order cuprates , it may be involved in various chemical reactions and processes.

特性

IUPAC Name |

lithium;azanidylidenemethylidenecopper;2H-thiophen-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q2*-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLOJRQQDZIYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CS[C-]=C1.C(=[N-])=[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuLiNS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

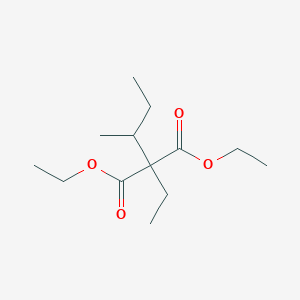

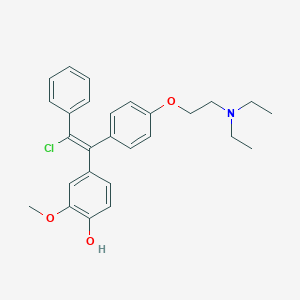

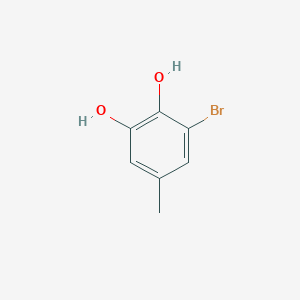

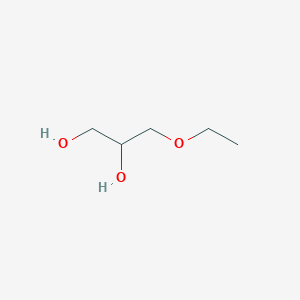

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

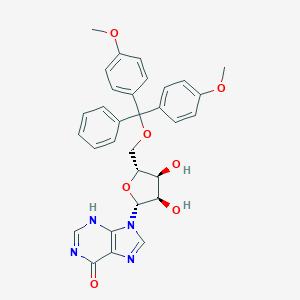

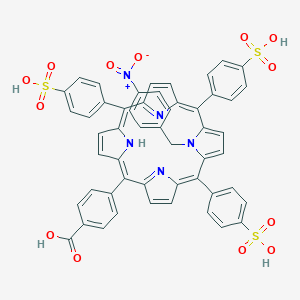

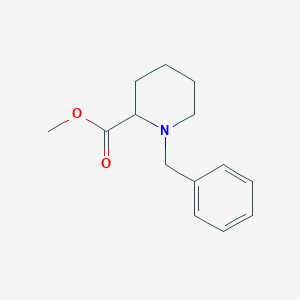

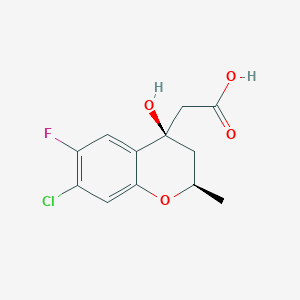

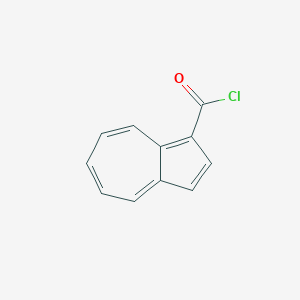

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)